molecular formula C7H3Cl2N3O B13671707 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol

2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol

Cat. No.: B13671707
M. Wt: 216.02 g/mol
InChI Key: CPUWECTZGKRARM-UHFFFAOYSA-N
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Description

2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is a heterocyclic compound with the molecular formula C7H3Cl2N3O. This compound is part of the pyridopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-dichloropyrimidine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridopyrimidines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloropyrido[2,3-d]pyrimidin-7-ylphenol
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
  • Pyrido[3,4-d]pyrimidine derivatives

Uniqueness

2,7-Dichloropyrido[4,3-d]pyrimidin-4-ol is unique due to its specific substitution pattern and the resulting biological activities. Compared to similar compounds, it may offer distinct advantages in terms of potency, selectivity, and therapeutic potential .

Properties

Molecular Formula

C7H3Cl2N3O

Molecular Weight

216.02 g/mol

IUPAC Name

2,7-dichloro-3H-pyrido[4,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H3Cl2N3O/c8-5-1-4-3(2-10-5)6(13)12-7(9)11-4/h1-2H,(H,11,12,13)

InChI Key

CPUWECTZGKRARM-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)C(=O)NC(=N2)Cl

Origin of Product

United States

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